molecular formula C18H12N2O6S2 B13406437 1,4-bis(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)-3-hydroxy-2H-pyrrolo[3,4-c]pyrrol-6-one

1,4-bis(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)-3-hydroxy-2H-pyrrolo[3,4-c]pyrrol-6-one

Katalognummer: B13406437
Molekulargewicht: 416.4 g/mol
InChI-Schlüssel: AAJUXBITZFJNBZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,4-bis(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)-3-hydroxy-2H-pyrrolo[3,4-c]pyrrol-6-one is a complex organic compound that belongs to the class of conjugated organic materials These materials are known for their desirable physical and electronic properties, which make them suitable for various applications in scientific research and industry

Vorbereitungsmethoden

The synthesis of 1,4-bis(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)-3-hydroxy-2H-pyrrolo[3,4-c]pyrrol-6-one involves several steps, including the preparation of intermediate compounds and their subsequent reactions. One common method involves the chemical synthesis and characterization of the compound using techniques such as Fourier transform infrared (FTIR) spectroscopy, proton nuclear magnetic resonance (NMR), and carbon NMR spectroscopy . The compound can be electrocoated on glassy carbon electrodes in various initial molar concentrations using lithium perchlorate in acetonitrile as the electrolyte . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Analyse Chemischer Reaktionen

1,4-bis(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)-3-hydroxy-2H-pyrrolo[3,4-c]pyrrol-6-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include lithium perchlorate, acetonitrile, and other organic solvents . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the compound can form electroactive polymers when electrocoated on electrodes, which exhibit desirable capacitive behaviors .

Wirkmechanismus

Vergleich Mit ähnlichen Verbindungen

1,4-bis(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)-3-hydroxy-2H-pyrrolo[3,4-c]pyrrol-6-one can be compared with other similar compounds, such as 3,6-bis(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)-9-(4-vinylbenzyl)-9H-carbazole . These compounds share similar structural features, including the presence of heterocyclic units and conjugated systems. each compound has unique properties that make it suitable for specific applications.

Eigenschaften

Molekularformel

C18H12N2O6S2

Molekulargewicht

416.4 g/mol

IUPAC-Name

1,4-bis(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)-3-hydroxy-2H-pyrrolo[3,4-c]pyrrol-6-one

InChI

InChI=1S/C18H12N2O6S2/c21-17-9-10(12(20-17)16-14-8(6-28-16)24-2-4-26-14)18(22)19-11(9)15-13-7(5-27-15)23-1-3-25-13/h5-6,19,22H,1-4H2

InChI-Schlüssel

AAJUXBITZFJNBZ-UHFFFAOYSA-N

Kanonische SMILES

C1COC2=C(SC=C2O1)C3=C4C(=C(N3)O)C(=NC4=O)C5=C6C(=CS5)OCCO6

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.